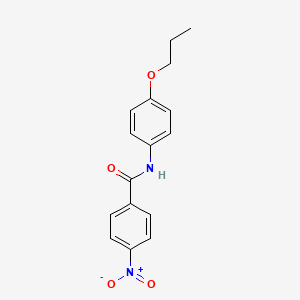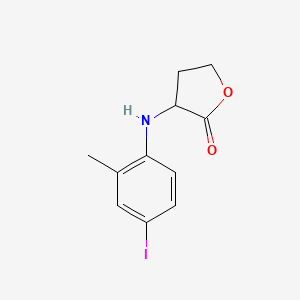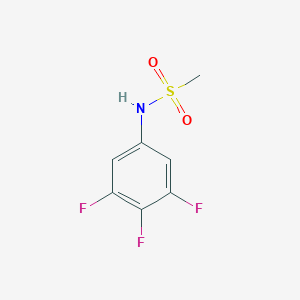
3-Hydroxycyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxycyclohexane-1-carboxamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a carboxamide group (-CONH2) attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclohexane-1-carboxamide can be achieved through several methodsAnother method includes the biocatalytic synthesis of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, which can be further converted to the carboxamide derivative .
Industrial Production Methods: Industrial production of this compound typically involves the use of hydrolases for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives . These methods are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include cyclohexanone derivatives, amines, and substituted cyclohexane compounds .
Aplicaciones Científicas De Investigación
3-Hydroxycyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Hydroxycyclohexane-1-carboxamide involves its interaction with various molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This property makes it a potential candidate for enzyme inhibition studies, particularly in the context of pharmaceutical research .
Comparación Con Compuestos Similares
Cyclohexane-1-carboxamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and reactivity.
4-Azido-3-hydroxycyclohexane-1-carboxamide:
Uniqueness: 3-Hydroxycyclohexane-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
3-hydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H13NO2/c8-7(10)5-2-1-3-6(9)4-5/h5-6,9H,1-4H2,(H2,8,10) |
Clave InChI |
ZHRSANJYFKREQT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14914604.png)


![5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14914618.png)






